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Compound of Interest

Compound Name: TD-106

Cat. No.: B2824162

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TD-106, a novel
cereblon (CRBN) modulator, in specific cancer models. Detailed protocols for key experiments
are included to facilitate the replication and further investigation of TD-106's therapeutic
potential.

Introduction to TD-106

TD-106 is a potent small molecule that functions as a modulator of the E3 ubiquitin ligase
cereblon (CRBN). By binding to CRBN, TD-106 can induce the ubiquitination and subsequent
proteasomal degradation of specific target proteins, a mechanism known as targeted protein
degradation. This approach has shown significant promise in oncology for eliminating proteins
that drive cancer cell proliferation and survival.

TD-106 has been investigated as a standalone agent in multiple myeloma and as a crucial
component of Proteolysis Targeting Chimeras (PROTACS) for the treatment of prostate cancer.

Signaling Pathway of TD-106

TD-106 acts as a "molecular glue,” facilitating the interaction between CRBN and
neosubstrates, proteins not typically recognized by this E3 ligase. This induced proximity leads
to the polyubiquitination of the target protein, marking it for degradation by the 26S
proteasome. In multiple myeloma, TD-106 promotes the degradation of the lymphoid
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transcription factors IKZF1 and IKZF3. When incorporated into a PROTAC, such as TD-802,
TD-106 directs the CRBN E3 ligase to a different target protein, in this case, the Androgen
Receptor (AR) in prostate cancer.
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Caption: Mechanism of action of TD-106 as a standalone agent and as part of a PROTAC.

Application 1: Multiple Myeloma

TD-106 has demonstrated potent anti-proliferative activity in multiple myeloma cells by inducing
the degradation of IKZF1 and IKZF3, key transcription factors for myeloma cell survival.

: o E

Compound Cell Line Assay Parameter Value

TD-106 NCI-H929 Cell Proliferation CC50 0.039 uM
TMD-8 _ o .

TD-106 Antitumor Activity  Dose 50 mg/kg (i.p.)
(Xenograft)

Experimental Protocols

This protocol describes the determination of the anti-proliferative effect of TD-106 on the NCI-
H929 multiple myeloma cell line using a WST-1 assay.

Materials:

NCI-H929 multiple myeloma cell line

 RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin
e TD-106
o WST-1 reagent
e 96-well microplates
o Humidified incubator (37°C, 5% CO2)

e Microplate reader
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Procedure:

e Cell Seeding: Seed NCI-H929 cells in a 96-well plate at a density of 5 x 10”4 cells/well in
100 pL of culture medium.

o Compound Treatment: Prepare serial dilutions of TD-106 (e.g., from 0.1 nM to 100 pM) in
culture medium. Add the desired concentrations of TD-106 to the wells. Include a vehicle
control (e.g., DMSO).

 Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

e WST-1 Addition: Add 10 pL of WST-1 reagent to each well.

e Final Incubation: Incubate the plate for 2-4 hours at 37°C.

o Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at
450 nm using a microplate reader.

o Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and
determine the CC50 value.

This protocol outlines the procedure to assess the degradation of IKZF1 and IKZF3 in NCI-
H929 cells following treatment with TD-106.

Materials:

e NCI-H929 cells

e TD-106

o RIPA lysis buffer with protease inhibitors

o BCA protein assay kit

o SDS-PAGE gels

e PVDF membrane
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e Primary antibodies: anti-IKZF1, anti-IKZF3, anti-B-actin (loading control)
o HRP-conjugated secondary antibody

e ECL substrate

Procedure:

o Cell Treatment: Seed NCI-H929 cells and treat with various concentrations of TD-106 (e.g.,
1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).

e Cell Lysis: Harvest cells and lyse in RIPA buffer on ice.
e Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the
gel, and transfer the proteins to a PVYDF membrane.

e Immunoblotting:
o Block the membrane with 5% non-fat milk in TBST.
o Incubate with primary antibodies overnight at 4°C.

o Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Detection: Visualize the protein bands using an ECL substrate and an imaging system.

e Analysis: Quantify the band intensities and normalize to the loading control to determine the
extent of IKZF1/3 degradation.
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Caption: Experimental workflow for Western Blot analysis of protein degradation.

This protocol provides a general framework for evaluating the anti-tumor efficacy of TD-106 in a
TMD-8 multiple myeloma xenograft model.

Materials:

TMD-8 multiple myeloma cell line

Immunocompromised mice (e.g., SCID)

Matrigel

TD-106

Vehicle for injection

Calipers

Procedure:

o Cell Preparation: Culture and harvest TMD-8 cells. Resuspend the cells in a 1:1 mixture of
PBS and Matrigel.

o Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

o Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size,
randomize the mice into treatment and control groups.

o Treatment: Administer TD-106 (e.g., 50 mg/kg) or vehicle intraperitoneally (i.p.) daily for a
specified period (e.g., 14 days).

e Monitoring: Measure tumor volume and body weight regularly.

» Endpoint: At the end of the study, euthanize the mice and excise the tumors for further
analysis.
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o Data Analysis: Compare the tumor growth between the TD-106 treated group and the vehicle
control group.

Application 2: Prostate Cancer (as part of a
PROTAC)

TD-106 serves as the CRBN-binding ligand in the PROTAC TD-802, which is designed to
target the Androgen Receptor (AR) for degradation in prostate cancer cells.

: o :

Max.
Compound Cell Line Assay Parameter Value _
Degradation
AR
TD-802 LNCaP ) DC50 12.5 nM 93%
Degradation

Experimental Protocols

This protocol describes the assessment of AR degradation in LNCaP prostate cancer cells
treated with the PROTAC TD-802.

Materials:

LNCaP prostate cancer cell line

RPMI-1640 medium supplemented with 10% FBS

TD-802

Western blot reagents (as in Protocol 2)

Primary antibody: anti-AR
Procedure:

o Cell Seeding and Treatment: Seed LNCaP cells and treat with a range of TD-802
concentrations for a defined period (e.g., 24 hours).
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o Western Blotting: Follow the western blotting procedure as outlined in Protocol 2, using an
anti-AR primary antibody to detect the levels of Androgen Receptor.

» Data Analysis: Quantify the AR protein levels relative to the loading control to determine the
percentage of degradation and calculate the DC50 value.

This protocol provides a general method for evaluating the in vivo efficacy of TD-802 in an
LNCaP prostate cancer xenograft model.

Materials:

LNCaP prostate cancer cell line

Immunocompromised male mice (e.g., nude mice)

Matrigel

TD-802

Vehicle for administration

Calipers
Procedure:

e Cell Preparation and Implantation: Prepare and implant LNCaP cells subcutaneously in male
nude mice as described in Protocol 3.

e Tumor Growth and Treatment Initiation: Once tumors are established, group the mice and
begin treatment with TD-802 or vehicle.

e Monitoring and Endpoint: Monitor tumor growth and animal health. At the study's conclusion,
collect tumors for further analysis (e.g., western blot for AR levels).

o Data Analysis: Evaluate the tumor growth inhibition in the TD-802 treated group compared to
the control group.
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Disclaimer: These protocols are intended as a guide and may require optimization for specific
experimental conditions. Always follow appropriate laboratory safety procedures.

¢ To cite this document: BenchChem. [Application Notes and Protocols for TD-106 in Specific
Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2824162#application-of-td-106-in-specific-cancer-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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